

Technical Support Center: Purification of 2-Chloro-2-methylpropane

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Compound of Interest

Compound Name: 2-Chloro-2-methylpropane

Cat. No.: B056623

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted tert-butanol from **2-chloro-2-methylpropane**.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a reaction mixture of **2-chloro-2-methylpropane** synthesized from tert-butanol and hydrochloric acid?

Common impurities include unreacted tert-butanol, excess hydrochloric acid, water, and a potential side-product, 2-methylpropene.[\[1\]](#)[\[2\]](#)

Q2: Why is it important to remove unreacted tert-butanol?

Unreacted tert-butanol can interfere with subsequent reactions where **2-chloro-2-methylpropane** is used as a reactant. Its presence will also affect the purity and yield of the desired product.

Q3: What is the underlying principle for separating tert-butanol from **2-chloro-2-methylpropane**?

The separation is primarily based on the differential solubility of the two compounds in water. Tert-butanol is miscible with water, whereas **2-chloro-2-methylpropane** has very low solubility. This allows for the removal of tert-butanol through aqueous washing (extraction).

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Milky or cloudy organic layer after washing	The presence of an emulsion, which is fine droplets of water suspended in the organic layer. [1]	Add a small amount of a saturated sodium chloride solution (brine) to break the emulsion. Let the mixture stand until clear layers form.
Low yield of 2-chloro-2-methylpropane	- Incomplete reaction. - Loss of product during washing due to its volatility. [3] - Hydrolysis of the product back to tert-butanol. [4]	- Ensure sufficient reaction time and appropriate concentration of hydrochloric acid. - Perform extractions at a lower temperature to minimize evaporation. - Avoid prolonged contact with water during washing steps.
Product is not clear after adding drying agent	Insufficient amount of drying agent was used. [1] [3]	Add more anhydrous sodium sulfate or calcium chloride in small portions until the liquid becomes clear. Swirl the flask after each addition.
Constant boiling point is not achieved during distillation	The product is still impure and contains residual tert-butanol or other impurities. [5]	Ensure all washing and drying steps were thoroughly completed before distillation. If the boiling point is close to that of tert-butanol, a more efficient fractional distillation may be required.

Data Presentation

A summary of the physical properties of **2-chloro-2-methylpropane** and tert-butanol is provided below for easy comparison.

Property	2-Chloro-2-methylpropane	tert-Butanol
Synonyms	tert-Butyl chloride	2-Methyl-2-propanol
Molar Mass	92.57 g/mol	74.12 g/mol
Boiling Point	51-52 °C[6]	82-83 °C
Density	~0.85 g/mL	~0.78 g/mL[3]
Solubility in Water	Insoluble	Miscible[7]

Experimental Protocols

Protocol 1: Purification by Washing and Drying

This protocol details the removal of water-soluble impurities, including unreacted tert-butanol and hydrochloric acid.

Materials:

- Crude **2-chloro-2-methylpropane** mixture
- Separatory funnel
- 5% Sodium bicarbonate (NaHCO₃) solution[4]
- Deionized water
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂)[1][6]
- Erlenmeyer flask
- Filter paper and funnel

Procedure:

- Transfer the crude reaction mixture to a separatory funnel.

- Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and shake gently, periodically venting to release any pressure.
- Allow the layers to separate. The upper layer is the organic phase containing **2-chloro-2-methylpropane**, and the lower layer is the aqueous phase.^[8] Drain and discard the lower aqueous layer.
- Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining hydrochloric acid.^{[1][4][9]} Again, shake gently and vent frequently as carbon dioxide gas will be produced.
- Allow the layers to separate and discard the lower aqueous layer.
- Wash the organic layer with deionized water one more time. If an emulsion forms, add a small amount of brine to help break it.
- Drain the organic layer into a clean, dry Erlenmeyer flask.
- Add a small amount of anhydrous sodium sulfate or calcium chloride to the flask to remove any residual water.^{[1][6]} The liquid should turn from cloudy to clear.
- Filter the dried **2-chloro-2-methylpropane** into a clean, dry flask.

Protocol 2: Purification by Distillation

This protocol is performed after the washing and drying steps to obtain highly pure **2-chloro-2-methylpropane**.

Materials:

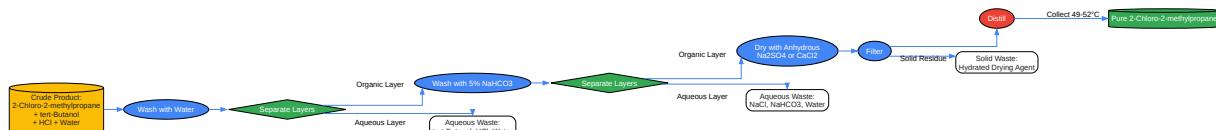
- Dried, crude **2-chloro-2-methylpropane**
- Distillation apparatus (distilling flask, condenser, receiving flask)
- Heating mantle or water bath
- Boiling chips

- Thermometer

Procedure:

- Set up the distillation apparatus. Ensure all joints are securely clamped.
- Transfer the dried, crude **2-chloro-2-methylpropane** to the distilling flask and add a few boiling chips.
- Begin heating the distilling flask gently.
- Collect the fraction that distills between 49-52 °C.[4][6]
- Stop the distillation once the temperature begins to rise significantly above this range or when only a small amount of liquid remains in the distilling flask.

Mandatory Visualization



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Caption: Workflow for the purification of **2-chloro-2-methylpropane**.

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